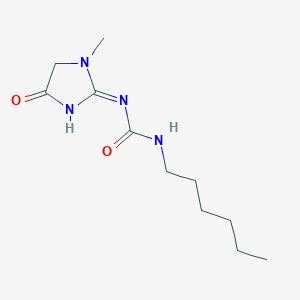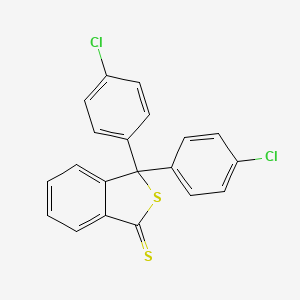
3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione is a synthetic organic compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a benzothiophene ring with a thione group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione typically involves multi-step organic reactions. One common method includes the reaction of ethyl benzoyl acetate with anhydrous potassium carbonate and a catalytic amount of tetrabutylammonium bromide in the presence of carbon disulfide. The mixture is stirred at room temperature, followed by the addition of methyl iodide and further stirring at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar organic reactions scaled up for industrial use, with considerations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or hydrocarbons.
Aplicaciones Científicas De Investigación
3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to specific proteins or enzymes: This can alter their activity and lead to changes in cellular processes.
Modulating signaling pathways: This can affect cell growth, differentiation, and apoptosis.
Generating reactive oxygen species (ROS): This can induce oxidative stress and damage cellular components, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Bis(4-chlorophenyl)propionic acid
- 2,2-Bis(4-chlorophenyl)-1,1,1-trichloroethane (DDT)
- 3,3-Bis(4-chlorophenyl)-1-propene
Uniqueness
3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione is unique due to its benzothiophene ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
93702-98-8 |
|---|---|
Fórmula molecular |
C20H12Cl2S2 |
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
3,3-bis(4-chlorophenyl)-2-benzothiophene-1-thione |
InChI |
InChI=1S/C20H12Cl2S2/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)18-4-2-1-3-17(18)19(23)24-20/h1-12H |
Clave InChI |
OTJJSPSKEISBIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=S)SC2(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14365679.png)
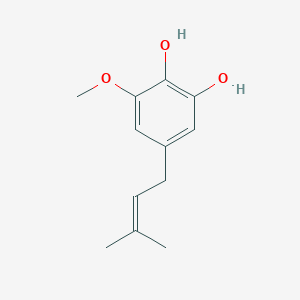
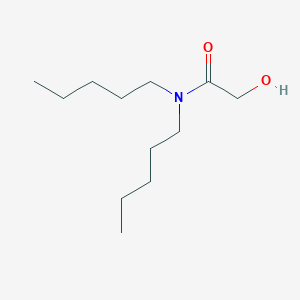

![2-[(Butylsulfanyl)methylidene]cyclododecan-1-one](/img/structure/B14365704.png)
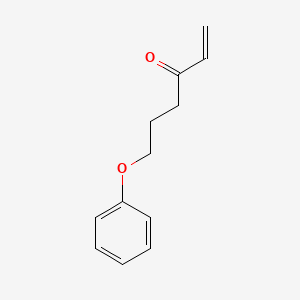
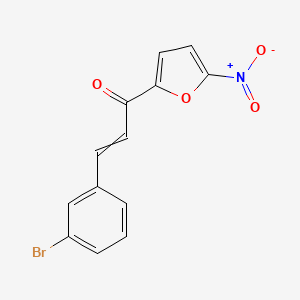
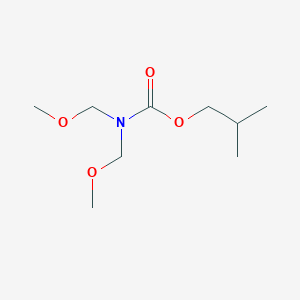
![2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one](/img/structure/B14365710.png)
![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
methanone](/img/structure/B14365733.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)
